molecular formula C14H12FN5O2 B2899868 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013785-72-2

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2899868
CAS No.: 1013785-72-2
M. Wt: 301.281
InChI Key: NPEMAYLQZDGFFF-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. This compound is of interest due to the pharmacological relevance of both pyrazole and oxadiazole moieties, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEMAYLQZDGFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the formation of the pyrazole ring through a condensation reaction with a suitable diketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the compound.

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s fluorophenyl and oxadiazole groups are crucial for its binding affinity and specificity towards these targets . The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

  • Compound 3d (): Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Comparison: Shares the 4-fluorophenyl and pyrazole-oxadiazole backbone but includes a chloro substituent and a cyano group. Synthesis: Yield (71%) and coupling reagents (EDCI/HOBt) align with the target compound’s likely synthetic route . Physicochemical Data: Melting point (181–183°C) is higher than typical pyrazole derivatives, possibly due to increased rigidity from the cyano group .
  • LMM5 (): Structure: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Replaces the pyrazole with a benzamide group but retains the oxadiazole core. The methoxybenzyl substituent enhances lipophilicity compared to the target’s fluorophenyl group. Bioactivity: Exhibits antifungal activity against C.

Analogues with Modified Heterocyclic Cores

  • Compound 5d ():

    • Structure : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.
    • Comparison : Substitutes pyrazole with a benzofuran ring and introduces a sulfanyl linker. The bromo substituent increases molecular weight (MW: ~450 g/mol) compared to the target compound.
    • Bioactivity : Designed as a tyrosinase inhibitor, highlighting the role of halogenated aromatic rings in enzyme interaction .
  • N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (): Structure: Features a dihydroisoquinoline group instead of dimethylpyrazole. Comparison: Lower molecular weight (338.34 g/mol vs. ~327 g/mol for the target) due to the absence of methyl groups. The dihydroisoquinoline moiety may enhance π-π stacking in biological targets .

Thiadiazole-Based Analogues

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Comparison: Replaces oxadiazole with thiadiazole, altering electronic properties (sulfur vs. oxygen).
  • Compounds from –16 :

    • Structure : Thiadiazole-pyrazole hybrids with varied alkyl/aryl substituents.
    • Bioactivity : Demonstrated herbicidal and insecticidal activities, suggesting that heterocyclic core modifications significantly influence bioactivity .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 3d LMM5 Compound 5d
Molecular Weight (g/mol) ~327 (estimated) 421.0 507.5 ~450
Melting Point (°C) Not reported 181–183 Not reported Not reported
Key Substituents 4-Fluorophenyl 4-Fluorophenyl, Cl Methoxybenzyl Bromobenzofuran
Spectral Data ¹H-NMR (δ 7.51–7.21) IR (C=O at 1636 cm⁻¹)

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a pyrazole moiety, which are known for their biological significance. The fluorophenyl group enhances its chemical properties, potentially increasing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the 4-fluorophenyl group in this compound may enhance its efficacy against these pathogens.

Anticancer Potential

This compound has shown promise in cancer research. The mechanism of action involves the modulation of specific molecular pathways associated with tumor growth and proliferation. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to reduce inflammation markers significantly . This could be attributed to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

Enzyme Inhibition: The oxadiazole and pyrazole moieties can interact with enzymes involved in key metabolic pathways. For example, studies have indicated that certain pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .

Receptor Modulation: The compound may also modulate receptor activity related to inflammation and cancer proliferation pathways. This modulation can lead to altered signaling cascades that reduce cell proliferation or promote apoptosis.

Case Studies

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity comparable to dexamethasone .
Burguete et al.Reported antimicrobial activity against E. coli and S. aureus, highlighting the importance of specific substituents in enhancing bioactivity .
Chovatia et al.Investigated anti-tubercular properties; certain derivatives displayed promising results against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity of the pyrazole and oxadiazole rings, as well as substituents like the 4-fluorophenyl group. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch near 1650–1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass determination .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with carbon disulfide or phosphorus oxychloride under reflux .
  • Step 2: Coupling the oxadiazole intermediate with a pre-functionalized pyrazole carboxamide using peptide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Key Conditions: Reactions are monitored via Thin-Layer Chromatography (TLC), with purification by column chromatography or recrystallization .

Q. What preliminary biological activities have been reported for similar compounds?

  • Methodological Answer: Structurally related 1,3,4-oxadiazole-pyrazole hybrids exhibit anticancer activity (e.g., inhibition of topoisomerase II) and antimicrobial effects against Gram-positive bacteria. Initial screening should involve in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC determination) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalysis: Introduce catalytic Pd or Cu for cross-coupling steps to reduce side reactions .
  • Purification: Employ preparative HPLC for high-purity isolation, with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Yield Tracking: Use LC-MS to quantify unreacted starting materials and optimize stoichiometry .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect bioactivity?

  • Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs with halogen substitutions and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorophenyl groups enhance lipophilicity (logP ↑) and membrane permeability, while chlorophenyl analogs may improve target selectivity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase active sites) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at low temperatures (−40°C) .
  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals and confirm through-space couplings .
  • X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) and analyzing diffraction data .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer:

  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by treatment .
  • Rescue Experiments: Co-administer a known inhibitor/activator of the target to reverse phenotypic effects (e.g., apoptosis inhibition) .

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